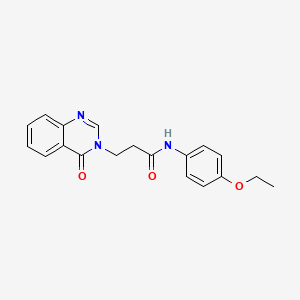
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as EAI045, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) mutations, including the T790M mutation, which is commonly found in non-small cell lung cancer (NSCLC) patients.
作用機序
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide works by binding to the ATP-binding pocket of the EGFR kinase domain, which prevents the phosphorylation of downstream signaling proteins and ultimately inhibits tumor growth. It is highly selective for EGFR mutations and does not affect the wild-type receptor, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce cell cycle arrest and apoptosis in EGFR-mutant cancer cells, as well as inhibit tumor growth in xenograft models. It has also been shown to be effective in overcoming resistance to current EGFR inhibitors, such as gefitinib and erlotinib.
実験室実験の利点と制限
One of the main advantages of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its high selectivity for EGFR mutations, which reduces the risk of toxicity and side effects. It has also shown promising results in preclinical models and has the potential to overcome resistance to current EGFR inhibitors. However, its efficacy and safety in clinical trials have yet to be established, and further research is needed to determine its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, including:
1. Clinical trials to evaluate its safety and efficacy in patients with EGFR-mutant NSCLC and other cancers.
2. Combination studies with other targeted therapies, such as ALK inhibitors, to overcome resistance to EGFR inhibitors.
3. Development of more potent and selective EGFR inhibitors based on the structure of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide.
4. Studies to elucidate the mechanisms of resistance to N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide and other EGFR inhibitors.
5. Exploration of the potential of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide as a therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a promising small molecule inhibitor that has shown potent and selective activity against EGFR mutations in preclinical models. Further research is needed to determine its potential as a therapeutic agent and to explore its potential in combination with other targeted therapies.
合成法
The synthesis of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves a series of chemical reactions, including the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with anthranilic acid and subsequent acylation with 4-fluorobenzoyl chloride. The final step involves the reduction of the nitro group to the corresponding amine using palladium on carbon as a catalyst.
科学的研究の応用
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of EGFR-mutant cancer cells, including those that are resistant to current EGFR inhibitors. It has also been shown to be effective in combination with other targeted therapies, such as the ALK inhibitor crizotinib, in overcoming resistance to EGFR inhibitors.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-15-9-7-14(8-10-15)21-18(23)11-12-22-13-20-17-6-4-3-5-16(17)19(22)24/h3-10,13H,2,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBOGAKFDASRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

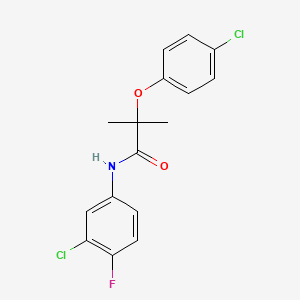
![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
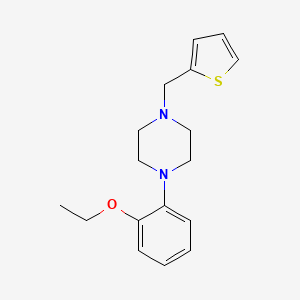
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
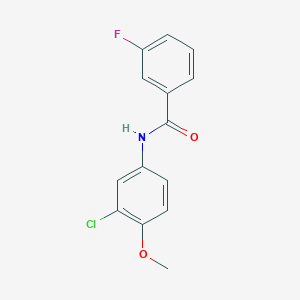
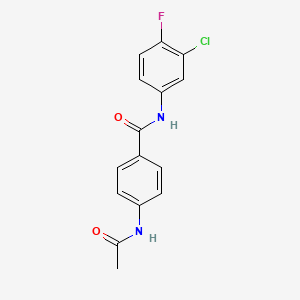
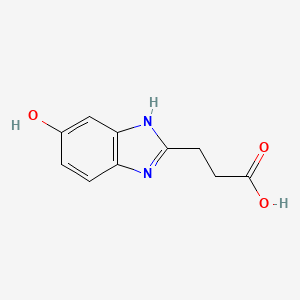
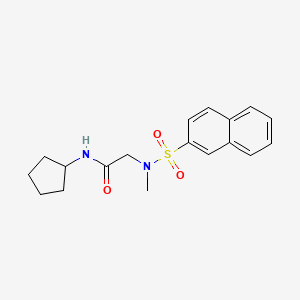
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
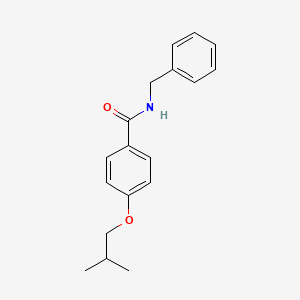
![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
![2-[(4-nitrobenzyl)thio]-N-phenylacetamide](/img/structure/B5869812.png)